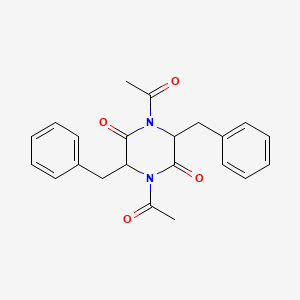
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione
Vue d'ensemble
Description
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione is a derivative of piperazine-2,5-dione, a compound known for its diverse applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione can be synthesized through the acetylation of 3,6-dibenzylpiperazine-2,5-dione. The process involves treating 3,6-dibenzylpiperazine-2,5-dione with acetyl chloride in the presence of a base such as pyridine at room temperature. The reaction proceeds smoothly, yielding the desired product with high efficiency .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process, making it suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione undergoes various chemical reactions, including:
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydriodic acid at elevated temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Corresponding diketones.
Reduction: cis-3,6-dibenzyl-1,4-dimethylpiperazine-2,5-dione.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exert cytotoxic effects on cancer cells by uncoupling mitochondrial oxidative phosphorylation, leading to cell death under nutrient-starved conditions . This selective cytotoxicity makes it a promising candidate for anticancer drug development.
Comparaison Avec Des Composés Similaires
1,4-Diacetyl-3,6-dibenzylpiperazine-2,5-dione can be compared with other similar compounds such as:
1,4-Dimethyl-3,6-dibenzylpiperazine-2,5-dione: Similar structure but with methyl groups instead of acetyl groups at the 1 and 4 positions.
3,6-Dibenzylpiperazine-2,5-dione: Lacks the acetyl groups, making it less functionalized.
Bis-arylidene derivatives of piperazine-2,5-dione: These derivatives possess arylidene groups, which impart different chemical and physical properties.
Propriétés
IUPAC Name |
1,4-diacetyl-3,6-dibenzylpiperazine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-15(25)23-19(13-17-9-5-3-6-10-17)22(28)24(16(2)26)20(21(23)27)14-18-11-7-4-8-12-18/h3-12,19-20H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUOLQZODKVFAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(C(=O)N(C(C1=O)CC2=CC=CC=C2)C(=O)C)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















